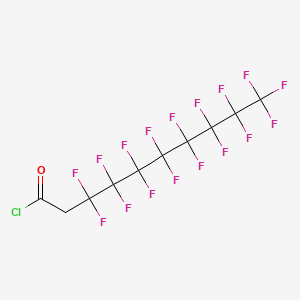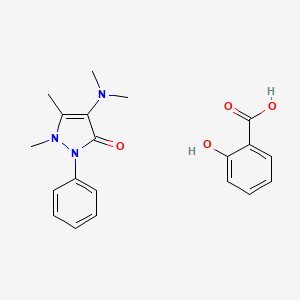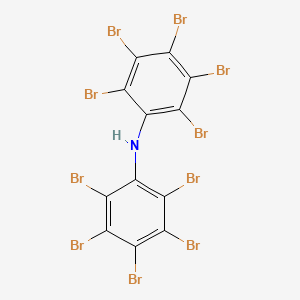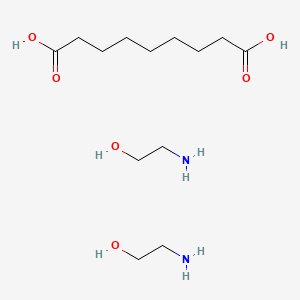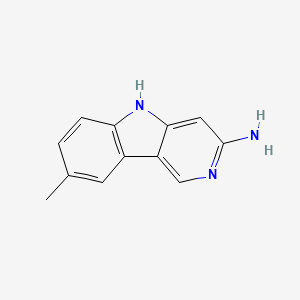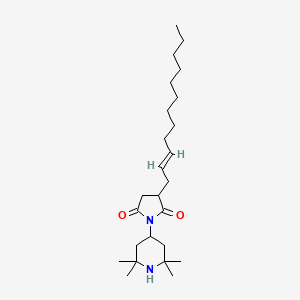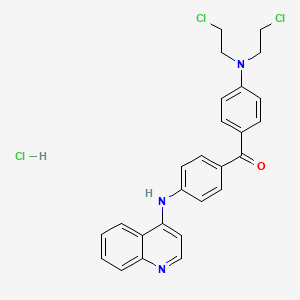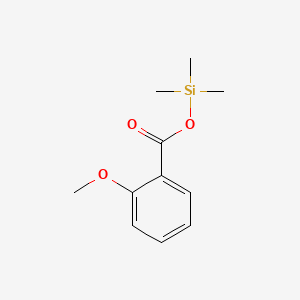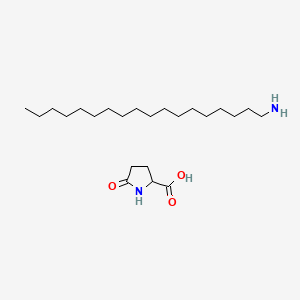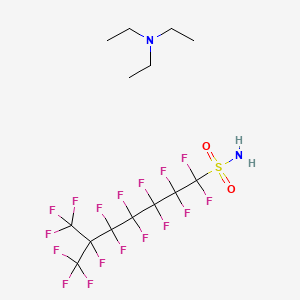![molecular formula C20H44ClNO2 B12680417 [3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride CAS No. 71929-11-8](/img/structure/B12680417.png)
[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is used in various applications due to its ability to reduce surface tension and act as an antimicrobial agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride typically involves the reaction of dodecyl alcohol with epichlorohydrin to form a glycidyl ether intermediate. This intermediate is then reacted with diethylmethylamine to produce the final quaternary ammonium compound. The reaction conditions usually require a controlled temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The process involves the same basic steps but is optimized for large-scale production, including the use of catalysts to speed up the reaction and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although it is generally stable.
Reduction: It is less commonly reduced due to its stable quaternary ammonium structure.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Substitution: Nucleophiles such as hydroxide ions can react with the quaternary ammonium center.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of aldehydes or carboxylic acids, while substitution reactions can produce various substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride is used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology
In biological research, this compound is used for its antimicrobial properties, making it useful in the formulation of disinfectants and antiseptics.
Medicine
Medically, it is explored for its potential in drug delivery systems due to its ability to interact with cell membranes and enhance the permeability of drugs.
Industry
Industrially, it is used in the formulation of cleaning agents, fabric softeners, and personal care products due to its surfactant and antimicrobial properties.
Wirkmechanismus
The mechanism of action of [3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is facilitated by the hydrophobic dodecyl chain, which integrates into the membrane, and the hydrophilic ammonium group, which interacts with the polar head groups of the membrane lipids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Dodecylbenzenesulfonic acid: A surfactant with strong detergent properties.
Uniqueness
[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride is unique due to its specific combination of a long hydrophobic chain and a quaternary ammonium group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and antimicrobial agent in various applications.
Eigenschaften
CAS-Nummer |
71929-11-8 |
|---|---|
Molekularformel |
C20H44ClNO2 |
Molekulargewicht |
366.0 g/mol |
IUPAC-Name |
(3-dodecoxy-2-hydroxypropyl)-diethyl-methylazanium;chloride |
InChI |
InChI=1S/C20H44NO2.ClH/c1-5-8-9-10-11-12-13-14-15-16-17-23-19-20(22)18-21(4,6-2)7-3;/h20,22H,5-19H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GUKIQKYYFZQKGD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCOCC(C[N+](C)(CC)CC)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


